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Abstract
Carbaryl, a widely utilized carbamate insecticide, has been the subject of extensive research

regarding its potential to disrupt the endocrine system. This technical guide provides a

comprehensive overview of the current scientific understanding of Carbaryl's effects on key

endocrine pathways. It synthesizes quantitative data from various studies, details the

experimental protocols used to elicit these findings, and visualizes the intricate signaling

cascades affected by this compound. The information presented herein is intended to serve as

a critical resource for researchers, scientists, and drug development professionals engaged in

the study of endocrine-disrupting chemicals and their toxicological implications.

Introduction
The endocrine system, a complex network of glands and hormones, regulates a vast array of

physiological processes, including metabolism, growth and development, tissue function,

sexual function, reproduction, sleep, and mood. Endocrine-disrupting chemicals (EDCs) are

exogenous substances that interfere with the normal function of this system, leading to adverse

health effects. Carbaryl (1-naphthyl-N-methylcarbamate) has been identified as a compound of

concern due to its potential to interact with and disrupt various components of the endocrine

system. This guide will delve into the specific effects of Carbaryl on the hypothalamic-pituitary-

gonadal (HPG) axis, the hypothalamic-pituitary-adrenal (HPA) axis, and steroidogenesis,

supported by quantitative data and detailed experimental methodologies.
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Effects on the Hypothalamic-Pituitary-Gonadal
(HPG) Axis
Carbaryl has been shown to significantly impact the HPG axis, leading to alterations in

reproductive hormone levels and testicular function in males.

Quantitative Data: Effects on Male Reproductive
Hormones and Testicular Parameters
The following table summarizes the quantitative effects of Carbaryl on key reproductive

parameters in male rats, as reported in a study by Fattahy et al.[1].
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Parameter
Control Group
(Mean ± SD)

Carbaryl (10
mg/kg) (Mean
± SD)

Carbaryl (30
mg/kg) (Mean
± SD)

p-value

Testosterone

(ng/mL)
3.1 ± 0.2 1.8 ± 0.15 1.1 ± 0.1 <0.001

Luteinizing

Hormone (LH)

(mIU/mL)

0.8 ± 0.05 1.2 ± 0.1 1.5 ± 0.12 <0.05

Follicle-

Stimulating

Hormone (FSH)

(mIU/mL)

1.9 ± 0.1 2.5 ± 0.2 2.9 ± 0.25 <0.05

Testes Weight

(g)
1.5 ± 0.1 1.2 ± 0.08 1.0 ± 0.07 =0.042

Seminiferous

Tubule Diameter

(µm)

250 ± 10 200 ± 8 180 ± 7 <0.001

Number of

Leydig Cells
45 ± 3 30 ± 2 22 ± 2 <0.001

Number of

Spermatogenic

Cells

High
Significantly

Decreased

Significantly

Decreased
<0.001

Experimental Protocol: Evaluation of Carbaryl's Effects
on the Pituitary-Gonad Axis in Male Rats
Objective: To assess the impact of Carbaryl on the pituitary-gonad axis in adult male Wistar

rats.[1]

Animal Model: 60 adult male Wistar rats were divided into four groups: a control group, a sham

group (receiving olive oil), and two experimental groups receiving 10 mg/kg and 30 mg/kg of

Carbaryl, respectively.[1]
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Dosing Regimen: Carbaryl was administered via intraperitoneal injection. The sham group

received intraperitoneal injections of olive oil. The treatment was carried out for 35 days.[1]

Sample Collection and Analysis:

Blood Sampling: At the end of the treatment period, blood samples were collected and

centrifuged at 3000 rpm for 15 minutes to separate the serum.[1]

Hormone Analysis: Serum levels of testosterone, LH, and FSH were measured using a

radioimmunoassay (RIA) kit.[1]

Histopathology: Testicular tissue was collected, fixed, and processed for histological

examination to assess changes in spermatogenic and Leydig cells, as well as the diameter

of seminiferous tubules.[1]

Statistical Analysis: Data were analyzed using one-way ANOVA and t-tests, with a p-value of

<0.05 considered statistically significant.[1]

Signaling Pathway: Carbaryl's Disruption of the HPG
Axis
The observed decrease in testosterone coupled with an increase in LH and FSH suggests that

Carbaryl may primarily target the testes, leading to a compensatory response from the pituitary

gland. This disruption of the negative feedback loop is a hallmark of primary hypogonadism.
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Carbaryl's inhibitory effect on testicular steroidogenesis.

Effects on the Hypothalamic-Pituitary-Adrenal (HPA)
Axis
Carbaryl exposure has been linked to the activation of the HPA axis, resulting in elevated

levels of stress hormones.

Quantitative Data: Effects on Corticosterone Levels
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A study by Ray and Poddar demonstrated a significant increase in plasma and adrenal

corticosterone levels in rats following a single oral dose of Carbaryl.[2] While the exact

quantitative values were not provided in the abstract, the study clearly indicates a "significant

rise". Further research has corroborated that stressors, including chemical exposures, can lead

to elevated corticosterone levels. For instance, in a separate study on stress in rats, plasma

corticosterone levels in a control group were approximately 232.6 ± 78.7 ng/mL, while a

stressed group exhibited levels of 470.2 ± 113.2 ng/mL.[3]

Experimental Protocol: Assessment of Carbaryl-Induced
Corticosterone Elevation
Objective: To investigate the effect of a single dose of Carbaryl on adrenal and plasma

corticosterone levels in rats.[2]

Animal Model: Male rats were used in this study.[2]

Dosing Regimen: A single oral dose of 200 mg/kg of Carbaryl was administered.[2]

Sample Collection and Analysis:

Tissue and Plasma Collection: Adrenal glands and plasma were collected for corticosterone

measurement.

Corticosterone Measurement: Corticosterone levels were determined, likely using a

fluorometric or radioimmunoassay method, which are standard for such analyses.

Signaling Pathway: Carbaryl's Impact on the HPA Axis
The elevation in corticosterone suggests that Carbaryl acts as a chemical stressor, activating

the HPA axis. This activation likely begins with signaling to the hypothalamus, leading to a

cascade of hormonal releases culminating in corticosterone production by the adrenal cortex.
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Carbaryl as a stressor activating the HPA axis.

Disruption of Steroidogenesis
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Carbaryl directly interferes with the process of steroid hormone synthesis, particularly

progesterone production, by targeting key molecular components within the steroidogenic

pathway.

Quantitative Data: Inhibition of Progesterone
Biosynthesis
In a study using primary human granulosa-lutein cells (hGLCs), Carbaryl was found to inhibit

both basal and FSH-induced progesterone production in a dose-dependent manner.[4]

Carbaryl Concentration
(µM)

Basal Progesterone
Production (% of Control)

FSH-Induced Progesterone
Production (% of Control)

1 ~90% ~85%

5 ~75% ~70%

25 ~50% ~45%

125 ~20% ~15%

Experimental Protocol: In Vitro Assessment of
Carbaryl's Effect on Progesterone Synthesis
Objective: To investigate the effects of Carbaryl on steroidogenesis in primary human

granulosa-lutein cells.[4]

Cell Culture: Primary human granulosa-lutein cells (hGLCs) were isolated and cultured.

Treatment: hGLCs were co-incubated with various concentrations of Carbaryl (0, 1, 5, 25, 125

µmol/L) for 24 hours. Some cultures were also stimulated with Follicle-Stimulating Hormone

(FSH) to assess the effect on stimulated progesterone production.

Endpoint Analysis:

Progesterone Measurement: Progesterone levels in the culture medium were quantified to

determine the extent of inhibition.
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cAMP Measurement: Intracellular cyclic adenosine monophosphate (cAMP) levels were

measured to investigate the involvement of this second messenger.

StAR Gene Expression: The expression of the Steroidogenic Acute Regulatory (StAR)

protein gene was analyzed to identify a potential molecular target of Carbaryl.[4]

Signaling Pathway: Carbaryl's Interference with cAMP-
Mediated Steroidogenesis
Carbaryl's inhibitory effect on progesterone synthesis is, at least in part, mediated by its ability

to attenuate cAMP generation and inhibit the expression of the StAR protein. StAR is a crucial

protein for the transport of cholesterol into the mitochondria, which is the rate-limiting step in

steroidogenesis.
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Carbaryl's inhibition of the cAMP/PKA pathway and StAR expression.

Conclusion
The evidence presented in this technical guide clearly demonstrates that Carbaryl is a potent

endocrine disruptor with multifaceted effects on the HPG and HPA axes, as well as the
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fundamental process of steroidogenesis. The quantitative data and detailed experimental

protocols provide a solid foundation for understanding the toxicological profile of this widely

used insecticide. The visualized signaling pathways offer a clear depiction of the molecular

mechanisms through which Carbaryl exerts its disruptive effects. This information is crucial for

risk assessment, the development of regulatory policies, and the design of future research

aimed at mitigating the adverse health consequences of exposure to Carbaryl and other

EDCs. Further investigation into the chronic, low-dose effects of Carbaryl and its potential

interactions with other environmental contaminants is warranted to fully comprehend its impact

on human and wildlife health.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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